molecular formula C13H20ClN5O2 B2565468 Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate CAS No. 2377033-08-2

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate

Cat. No. B2565468
CAS RN: 2377033-08-2
M. Wt: 313.79
InChI Key: VHTSKYWZHQILRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyl carbamate in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Another method involves replacing the chloride ion of certain compounds with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .

Scientific Research Applications

Synthesis of Antibiotics

This compound serves as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits a broad antibacterial spectrum and potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa .

Antimicrobial Activity

The triazine moiety of the compound has been evaluated for its antimicrobial activity. Studies have shown that derivatives of 1,3,5-triazine exhibit inhibitory effects against a range of microbial strains, including E. coli, S. aureus, and C. albicans .

Antibacterial Screening

Compounds synthesized using tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate have been screened for antibacterial activities. They have shown effectiveness against both Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa .

Synthesis of Natural Product Derivatives

The tert-butyl carbamate group is a versatile protecting group in organic synthesis. It has been used in the synthesis of intermediates leading to natural products like jaspine B, which exhibits cytotoxic activity against various human carcinoma cell lines .

Chemical Synthesis Optimization

The compound’s synthesis involves multiple steps, including amination, reduction, esterification, and condensation. The optimization of these steps is crucial for improving overall yield and purity, which is essential for pharmaceutical applications .

Development of Synthetic Schemes

Various synthetic schemes have been reported for the synthesis of this compound, highlighting its role in the development of new synthetic methodologies. These methodologies can be applied to the synthesis of other complex molecules, potentially leading to the discovery of new drugs .

properties

IUPAC Name

tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)17-9-5-4-6-19(7-9)11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTSKYWZHQILRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate

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